KH064

Beschreibung

Eigenschaften

IUPAC Name |

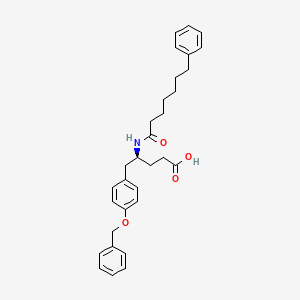

(4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37NO4/c33-30(16-10-2-1-5-11-25-12-6-3-7-13-25)32-28(19-22-31(34)35)23-26-17-20-29(21-18-26)36-24-27-14-8-4-9-15-27/h3-4,6-9,12-15,17-18,20-21,28H,1-2,5,10-11,16,19,22-24H2,(H,32,33)(H,34,35)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLUIYFCMHKLKY-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCC(=O)NC(CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCCCC(=O)N[C@@H](CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393569-31-8 | |

| Record name | KH064 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04287 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

KH064 mechanism of action in metabolic syndrome

An In-depth Technical Guide on the Mechanism of Action of KH064 in Metabolic Syndrome

Abstract

Metabolic syndrome is a constellation of metabolic dysfunctions, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively elevate the risk for type 2 diabetes and cardiovascular disease.[1][2][3] A key pathological feature of metabolic syndrome is chronic low-grade inflammation, particularly within adipose tissue.[1] Recent research has identified the small molecule this compound as a potent therapeutic candidate. This technical guide elucidates the core mechanism of action of this compound, focusing on its role as a selective inhibitor of phospholipase A2 group IIA (pla2g2a). We will detail the signaling pathways involved, summarize key preclinical data, outline experimental protocols, and provide visual diagrams to illustrate the compound's function.

Core Mechanism of Action: Inhibition of Phospholipase A2 Group IIA (pla2g2a)

The primary mechanism of this compound in combating metabolic syndrome is its selective inhibition of the enzyme phospholipase A2 group IIA (pla2g2a).[4][5][6] This enzyme is a critical mediator in the inflammatory cascade within adipose tissue that characterizes obesity and metabolic dysfunction.

The Role of Immune Cells and pla2g2a in Adipose Tissue

In states of nutritional overload, such as that induced by a high-carbohydrate, high-fat (HCHF) diet, adipose tissue experiences an infiltration of immune cells, including macrophages.[4][6] Studies have demonstrated that it is these infiltrating immune cells, rather than the adipocytes themselves, that overexpress and secrete pla2g2a.[4][5][6] This specific expression pattern pinpoints the source of inflammation and the precise target of this compound.

The pla2g2a-PGE2 Signaling Axis

The overexpressed pla2g2a enzyme acts on phospholipids to generate arachidonic acid, a precursor for various pro-inflammatory eicosanoids. A key product of this pathway is prostaglandin E2 (PGE2).[4][6] Elevated levels of PGE2 in the adipose tissue microenvironment act in a paracrine manner on secondary target cells, the adipocytes. PGE2 signaling in adipocytes leads to the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids.[5] This inhibition contributes to the expansion of adipose tissue (adiposity) and exacerbates the metabolic dysregulation.

This compound as a Selective pla2g2a Inhibitor

This compound (5-(4-benzyloxyphenyl)-(4S)-(phenyl-heptanoylamino)-pentanoic acid) is a potent and selective inhibitor of human pla2g2a.[4][6] By directly inhibiting the enzymatic activity of pla2g2a in immune cells, this compound effectively blocks the production of PGE2.[4][6] This reduction in PGE2 lifts the inhibition on lipolysis in adipocytes, thereby promoting the breakdown of fat stores and increasing fatty acid oxidation.[4][5] This targeted action addresses a core driver of adiposity and insulin resistance in diet-induced metabolic syndrome.

Downstream Effects on Gene Expression and Metabolism

The inhibition of the pla2g2a-PGE2 axis by this compound initiates a cascade of favorable changes in the expression of genes crucial for energy metabolism and mitochondrial function across multiple tissues, including adipose, liver, and skeletal muscle.[4]

Upregulation of Fatty Acid Oxidation and Energy Expenditure Genes

Treatment with this compound has been shown to upregulate the expression of key genes involved in fatty acid oxidation and mitochondrial biogenesis.[4] These include:

-

Pparg (Peroxisome proliferator-activated receptor gamma): A master regulator of adipogenesis and lipid metabolism.[4][7]

-

Ppargc1a (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha): A key coactivator that promotes mitochondrial biogenesis and fatty acid oxidation.[4]

-

Pdk4 (Pyruvate dehydrogenase kinase 4): An enzyme that plays a role in switching fuel sources from glucose to fatty acids.[4]

-

Cpt1 (Carnitine palmitoyltransferase 1): Essential for the transport of long-chain fatty acids into mitochondria for oxidation.[4]

-

Ucp2 (Uncoupling protein 2): Involved in energy expenditure and reducing mitochondrial oxidative stress.[4]

This coordinated upregulation enhances the capacity of metabolically relevant tissues to oxidize fatty acids, thereby improving energy homeostasis.[4]

Summary of Preclinical Data

Preclinical studies using a rat model of diet-induced obesity and in vitro experiments with human immune cells have provided quantitative evidence for the efficacy of this compound.

Table 1: Effects of this compound in a High-Carbohydrate, High-Fat (HCHF) Diet Rat Model

| Parameter | Observation in HCHF-Fed Rats | Effect of this compound (5 mg/kg/day, oral) | Reference |

| Pla2g2a Expression | Overexpressed in adipose tissue | Expression prevented/normalized | [4][6] |

| Macrophage Infiltration | Increased in adipose tissue | Attenuated | [6] |

| PGE2 Concentrations | Elevated in adipose tissue | Reduced | [4][6] |

| Visceral Adiposity | Increased | Attenuated | [4][6] |

| Insulin Sensitivity | Reduced (Insulin Resistance) | Markedly improved | [6] |

| Glucose Tolerance | Impaired | Markedly improved | [6] |

| Gene Expression (Pparg, Ppargc1a, Pdk4, Cpt1, Ucp2) | Suppressed/Altered | Upregulated/Normalized |

Table 2: In Vitro Effects of this compound on Human Immune Cells

| Cell Types | Stimulus | Effect of Stimulus | Effect of this compound Treatment | Reference |

| HMDM, PBMC, HMC-1, Jurkat, THP-1 | Palmitic Acid | Increased PGE2 Production | Markedly reduced (two- to fivefold) PGE2 production | [4][8] |

| HMDM, PBMC, HMC-1 | Lipopolysaccharide (LPS) | Increased PGE2 Production | Markedly reduced PGE2 production | [4][8] |

Key Experimental Protocols

The following methodologies were central to elucidating the mechanism of action of this compound.

In Vivo: Diet-Induced Metabolic Syndrome Rat Model

-

Animal Model: Male Wistar rats.

-

Diet: A high-carbohydrate (from fructose) and high-fat (from saturated animal fat) diet was administered for 16 weeks to induce obesity, insulin resistance, and other characteristics of metabolic syndrome.[6]

-

Treatment: this compound was administered orally at a dose of 5 mg/kg/day concurrently with the HCHF diet.[4][6]

-

Analyses: At the end of the study period, tissues (adipose, liver, skeletal muscle) and serum were collected. Analyses included measurement of metabolic parameters (glucose tolerance, insulin sensitivity), quantification of PGE2 levels, and gene expression analysis via RT-qPCR. Adipose tissue was further processed to separate the stromal vascular fraction (containing immune cells) from adipocytes.[4]

In Vitro: Immune Cell Culture and Stimulation

-

Cell Lines: A panel of human immune cells was used, including Human Monocyte-Derived Macrophages (HMDM), Peripheral Blood Mononuclear Cells (PBMC), Human Mast Cell line (HMC-1), Jurkat cells, and THP-1 monocytes.[4][8]

-

Stimulation: To mimic the inflammatory conditions of metabolic syndrome, cells were stimulated with either the saturated fatty acid, palmitic acid, or with lipopolysaccharide (LPS).[4][6]

-

Inhibition: Cells were pre-treated with this compound prior to stimulation.

-

Endpoint Measurement: The concentration of PGE2 in the cell culture supernatant was measured to determine the inhibitory effect of this compound on its production.[4]

Visualized Pathways and Workflows

Diagram 1: this compound Signaling Pathway in Adipose Tissue```dot

Caption: Parallel in vivo and in vitro workflows to assess this compound's metabolic effects.

Conclusion and Future Directions

This compound presents a novel therapeutic strategy for metabolic syndrome by targeting a specific inflammatory pathway initiated by immune cells in adipose tissue. Its mechanism, centered on the inhibition of pla2g2a, leads to a reduction in PGE2, restoration of normal lipolysis, and a systemic improvement in gene expression related to fatty acid oxidation and mitochondrial biogenesis. [4]The preclinical data strongly support its efficacy in reversing multiple characteristics of diet-induced metabolic syndrome, including adiposity, insulin resistance, and glucose intolerance. [4][6] Further investigation is warranted to fully delineate the effects of this compound on lipid-handling genes in the liver and skeletal muscle and to confirm its safety and efficacy in human clinical trials. [5]The targeted nature of this compound, which addresses an upstream inflammatory trigger rather than downstream metabolic symptoms, represents a promising and innovative approach for the treatment of obesity, type 2 diabetes, and overall metabolic dysfunction in humans.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Developing therapies for the metabolic syndrome: challenges, opportunities, and… the unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. An Inhibitor of Phospholipase A2 Group IIA Modulates Adipocyte Signaling and Protects Against Diet-Induced Metabolic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to KH064 (CAS 393569-31-8): A Selective sPLA2-IIA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KH064, with CAS number 393569-31-8, is a potent and selective, orally active inhibitor of secretory phospholipase A2 group IIA (sPLA2-IIA).[1][2] This technical guide provides an in-depth overview of this compound, consolidating its chemical properties, mechanism of action, and key experimental findings. It is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of sPLA2-IIA inhibition. The document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.

Chemical and Physical Properties

This compound, also known as (4S)-4-(7-phenylheptanoylamino)-5-[4-(phenylmethoxy)phenyl]pentanoic acid, is a D-tyrosine derivative.[3][4] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 393569-31-8 | [3] |

| Molecular Formula | C31H37NO4 | [2] |

| Molecular Weight | 487.63 g/mol | |

| IUPAC Name | (4S)-4-(7-phenylheptanoylamino)-5-[4-(phenylmethoxy)phenyl]pentanoic acid | [5] |

| Synonyms | KH 064, KH-064, 5-BPP acid, sPLA2 Inhibitor | [3][5] |

| Purity | ≥95% | [2] |

| Appearance | White to off-white solid | [4] |

| Solubility | DMF: 5 mg/ml, DMSO: 2 mg/ml, Ethanol: 5 mg/ml, Ethanol:PBS (pH 7.2) (1:6): 0.1 mg/ml | [2] |

Mechanism of Action

This compound is a selective inhibitor of the human non-pancreatic secretory phospholipase A2 isoform IIa (hnpsPLA2-IIa).[4][6] Phospholipases A2 (PLA2s) are enzymes that hydrolyze the sn-2 position of glycerophospholipids, releasing fatty acids and lysophospholipids.[7] sPLA2-IIA is a key enzyme in the production of arachidonic acid, a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[8]

In the context of metabolic disease, particularly diet-induced obesity, sPLA2-IIA is overexpressed in immune cells, such as macrophages, that infiltrate adipose tissue.[1][9] This leads to the production and release of prostaglandin E2 (PGE2). PGE2 then acts on adipocytes via the Gαi-coupled EP3 receptor, leading to a decrease in cyclic AMP (cAMP) concentrations.[1][9] This signaling cascade ultimately inhibits lipolysis, contributing to adiposity.[1]

This compound exerts its therapeutic effects by inhibiting sPLA2-IIA in these immune cells, thereby preventing the release of PGE2.[1][9] This restores normal lipolysis in adipose tissue, leading to a reduction in adiposity and an improvement in metabolic parameters.[1] Additionally, this compound has been shown to attenuate NF-κB signaling, which is implicated in inflammatory responses and cancer.[2]

In Vitro and In Vivo Efficacy: Quantitative Data

In Vitro Potency

| Assay | Parameter | Value | Reference |

| Human non-pancreatic secretory PLA2 isoform IIa (hnpsPLA2-IIa) inhibition | IC50 | 29 nM | [4][6] |

In Vivo Studies in a Rat Model of Diet-Induced Metabolic Syndrome

The following data were obtained from a study where rats were fed a high-carbohydrate, high-fat (HCHF) diet for 16 weeks. This compound was administered orally at a dose of 5 mg/kg/day from week 8 to 16.[1][9]

| Parameter | HCHF Diet (Control) | HCHF Diet + this compound | Effect of this compound | Reference |

| Body Weight Gain (Weeks 8-16) | 19 ± 1% | 9 ± 1% | Marked prevention of body weight gain | [1][9] |

| PGE2 Concentrations in Serum | Elevated | Modulated/Reduced | Reduction of systemic PGE2 | [1][9] |

| PGE2 Concentrations in Adipose Tissue | Elevated | Modulated/Reduced | Reduction of local PGE2 in adipose tissue | [1][9] |

| Plasma Nonesterified Fatty Acids (at week 16) | Lower | Increased | Increased lipolysis from adipose tissue stores | [1] |

| Phospho-HSL (Ser563) in Adipose Tissue | Decreased | Increased | Stimulation of lipolysis | [1] |

Key Experimental Protocols

In Vitro Inhibition of Palmitic Acid-Induced PGE2 Production in Human Immune Cells

-

Cell Lines: Human monocyte-derived macrophages (HMDM), peripheral blood mononuclear cells (PBMC), Jurkat, HMC-1, and THP-1 cells were used.[1][10]

-

Stimulation: Cells were stimulated with palmitic acid (PA) to elicit PGE2 production.[1][10] In separate experiments, lipopolysaccharide (LPS) was used as a stimulant.[1][10]

-

Treatment: Cells were pretreated with this compound before stimulation with palmitic acid.[1][10]

-

Analysis: The concentration of PGE2 in the culture supernatants was measured by ELISA.[1][10]

-

Outcome: Pretreatment with this compound was shown to inhibit the palmitic acid-induced production of PGE2 in these human immune cells.[1][10]

In Vivo Study of Diet-Induced Metabolic Syndrome in Rats

-

Animal Model: Wistar rats were fed a high-carbohydrate, high-fat (HCHF) diet for 16 weeks to induce obesity and metabolic syndrome.[1][11]

-

Treatment: From week 8 to 16, a cohort of the HCHF-fed rats received daily oral administration of this compound at a dose of 5 mg/kg.[1][11]

-

Parameters Measured:

-

Body weight and visceral fat deposition.[9]

-

Plasma concentrations of insulin and nonesterified fatty acids.[1]

-

Fasting blood glucose concentrations.[1]

-

Gene expression of sPLA2-IIA (pla2g2a) in whole adipose tissue, adipocyte, and stromal vascular cell (SVC) fractions via RT-PCR.[1][9]

-

Immunoblot analysis of phospho-hormone-sensitive lipase (HSL) in adipose tissue.[1]

-

-

Outcome: Oral administration of this compound attenuated the development of obesity, adiposity, insulin resistance, and glucose intolerance in the HCHF-fed rats.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound|CAS 393569-31-8|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | inhibitor of sPLA2-IIA | CAS# 393569-31-8 | InvivoChem [invivochem.com]

- 7. Secretory Phospholipase A2s in Insulin Resistance and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Inhibitor of Phospholipase A2 Group IIA Modulates Adipocyte Signaling and Protects Against Diet-Induced Metabolic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Preclinical Development of KH064: A Potent and Selective sPLA2-IIA Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Secretory phospholipase A2 group IIA (sPLA2-IIA) is a key enzyme implicated in the pathogenesis of numerous inflammatory diseases and metabolic disorders. Its role in liberating arachidonic acid, the precursor to pro-inflammatory eicosanoids, has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of KH064, a potent and selective small-molecule inhibitor of sPLA2-IIA. This document details the quantitative pharmacological data, key experimental protocols, and the underlying signaling pathways associated with this compound's therapeutic effects.

Introduction: The Rationale for sPLA2-IIA Inhibition

Secretory phospholipase A2 (sPLA2) enzymes, particularly the group IIA isoform, are critical mediators of the inflammatory cascade.[1] Upregulated by pro-inflammatory stimuli such as cytokines and lipopolysaccharides (LPS), sPLA2-IIA catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid and lysophospholipids.[1] Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to generate prostaglandins and leukotrienes, potent lipid mediators that drive inflammation, pain, and fever.[2] Furthermore, sPLA2-IIA has been implicated in the pathophysiology of metabolic syndrome, where it is overexpressed in the adipose tissue of individuals with diet-induced obesity.[2] This overexpression, primarily in immune cells within the adipose tissue, leads to increased production of prostaglandin E2 (PGE2), which in turn inhibits lipolysis and promotes adiposity.[2] The multifaceted role of sPLA2-IIA in both inflammation and metabolic dysregulation underscores its significance as a therapeutic target.

Discovery and Physicochemical Properties of this compound

This compound, chemically known as (4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid, emerged from a drug discovery program focused on identifying potent and selective inhibitors of human sPLA2-IIA. It is a D-tyrosine analogue, a structural motif found to be effective in targeting the active site of sPLA2 enzymes.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid | |

| Molecular Formula | C31H37NO4 | |

| Molecular Weight | 487.6 g/mol | |

| CAS Number | 393569-31-8 | |

| Appearance | Crystalline solid | |

| Solubility | DMF: 5 mg/mL, DMSO: 2 mg/mL, Ethanol: 5 mg/mL, Ethanol:PBS (pH 7.2) (1:6): 0.1 mg/mL |

In Vitro Pharmacology and Potency

This compound is a highly potent and selective inhibitor of human non-pancreatic secretory PLA2 isoform IIa (hnpsPLA2-IIa). Its inhibitory activity has been characterized using various enzymatic assays.

Table 2: In Vitro Potency of this compound

| Parameter | Value | Enzyme Source | Assay Type | Reference |

| IC50 | 29 nM | Human non-pancreatic secretory PLA2 isoform IIa (hnpsPLA2-IIa) | Not specified | [4] |

| Selectivity | sPLA2-V: IC50 > 5 µM | Human sPLA2-V | Not specified | [2] |

Mechanism of Action

The primary mechanism of action of this compound is the direct, competitive, and reversible inhibition of the sPLA2-IIA enzyme.[2] By binding to the active site of sPLA2-IIA, this compound prevents the hydrolysis of its phospholipid substrates, thereby reducing the production of arachidonic acid and downstream pro-inflammatory mediators.

In the context of metabolic syndrome, this compound exerts its effects by targeting sPLA2-IIA expressed by immune cells, such as macrophages, within adipose tissue.[2] This inhibition leads to a reduction in the release of PGE2. Lowered PGE2 levels alleviate the suppression of lipolysis in adipocytes, leading to increased fat utilization and a reduction in adiposity.[2]

References

- 1. WO2017032678A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. sPLA2 Activity Assay Kit (Colorimetric) (KA1015): Novus Biologicals [novusbio.com]

- 4. Immunity in digestive diseases: new drugs for inflammatory bowel disease treatment-insights from Phase II and III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

KH064 and its Role in Attenuating NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor family that orchestrates a wide array of genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making the NF-κB signaling pathway a prime target for therapeutic intervention. While many inhibitors target core components of the pathway directly, an alternative strategy involves modulating upstream signaling cascades that lead to its activation. This technical guide focuses on KH064, a potent and selective small molecule inhibitor of secretory phospholipase A2 group IIA (sPLA2-IIA). We will explore the mechanism by which this compound, through its primary action on sPLA2-IIA, indirectly attenuates NF-κB signaling. This document provides a comprehensive overview of this compound's quantitative parameters, its mechanism of action, detailed experimental protocols for its evaluation, and visual diagrams of the relevant biological pathways and workflows.

The Target: Secretory Phospholipase A2 Group IIA (sPLA2-IIA)

Secretory phospholipase A2 group IIA is an enzyme that, upon release during inflammatory conditions, catalyzes the hydrolysis of phospholipids at the sn-2 position.[1] This reaction releases arachidonic acid and lysophospholipids from the cell membrane.[2] The liberated arachidonic acid serves as the primary precursor for the biosynthesis of eicosanoids, a class of potent lipid mediators that includes prostaglandins and leukotrienes.[1] The production of these mediators, particularly prostaglandins via the cyclooxygenase (COX) enzymes, is a critical step in amplifying the inflammatory response.[2] Stimuli such as pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and bacterial products (e.g., lipopolysaccharide) can induce the expression of sPLA2-IIA, often through the NF-κB pathway itself, creating a positive feedback loop that sustains inflammation.[3]

This compound: A Potent and Selective sPLA2-IIA Inhibitor

This compound is an orally active, competitive, and reversible inhibitor of human sPLA2-IIA.[4][5] It is a D-tyrosine analogue designed to bind with high affinity and specificity to the active site of the sPLA2-IIA enzyme.[5] Its efficacy as an anti-inflammatory agent has been demonstrated in multiple preclinical animal models, including adjuvant-induced arthritis, intestinal ischemia-reperfusion injury, and inflammatory bowel disease.[4] By effectively blocking the enzymatic activity of sPLA2-IIA, this compound serves as a valuable tool for investigating the pathological roles of this enzyme and as a lead compound for the development of novel anti-inflammatory therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear overview of its potency, selectivity, and pharmacokinetic profile in preclinical models.

Table 1: Potency and Selectivity of this compound

| Parameter | Species | Target | Value | Reference(s) |

| IC₅₀ | Human | sPLA2-IIA | 29 nM | [4][5] |

| IC₅₀ | Human | sPLA2-V | > 5 µM | [4] |

| Inhibition Type | - | sPLA2-IIA | Competitive, Reversible | [4] |

Table 2: Preclinical In Vivo Data for this compound

| Parameter | Species | Dosage | Observation | Reference(s) |

| Effective Dose | Rat | 5 mg/kg/day, p.o. | Anti-inflammatory activity in colitis & arthritis models | [4] |

| Acute Toxicity | Mouse | 300 mg/kg, p.o. (single dose) | No substantive toxic effects observed | [4] |

| Off-Target Effects | - | - | No significant effects in a screen of 25 enzymes and 30 GPCRs | [4] |

Mechanism of Action: Indirect Attenuation of NF-κB Signaling

This compound does not directly inhibit any component of the NF-κB complex. Instead, its attenuating effect on NF-κB signaling is a downstream consequence of its primary activity: the inhibition of sPLA2-IIA. The mechanism can be understood as a multi-step cascade.

-

Inflammatory Stimulus : Pathogen-associated molecular patterns (PAMPs) like LPS or pro-inflammatory cytokines like TNF-α trigger cellular stress and inflammatory responses.

-

sPLA2-IIA Activation & Action : These stimuli lead to the expression and secretion of sPLA2-IIA, which then hydrolyzes membrane phospholipids to release arachidonic acid (AA).

-

Prostaglandin E2 (PGE2) Synthesis : AA is converted by cyclooxygenase (COX) enzymes into various prostaglandins, including the highly pro-inflammatory PGE2.

-

PGE2-Mediated Signaling : PGE2 binds to its E-prostanoid (EP) receptors on target cells. This binding activates intracellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[6][7]

-

NF-κB Activation : These PGE2-activated pathways converge on and activate the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][8][9]

-

Inhibition by this compound : this compound acts at the top of this cascade by inhibiting sPLA2-IIA. This blockade prevents the release of arachidonic acid, thereby drastically reducing the production of PGE2 and other eicosanoids. By cutting off this key upstream signaling molecule, this compound effectively dampens the subsequent activation of the NF-κB pathway.[9][10][11][12]

The following diagrams illustrate the canonical NF-κB pathway and the specific mechanism by which this compound attenuates this signaling.

Caption: The canonical NF-κB signaling pathway activated by pro-inflammatory cytokines.

Caption: this compound indirectly attenuates NF-κB by inhibiting sPLA2-IIA upstream.

Key Experimental Methodologies

Evaluating the effect of this compound on the NF-κB pathway requires a multi-tiered approach, from direct enzyme inhibition assays to complex in vivo models.

Experimental Workflow

The logical flow for characterizing an inhibitor like this compound is depicted below. It begins with specific biochemical assays, progresses to cell-based functional assays, and culminates in whole-organism models to assess therapeutic potential.

References

- 1. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. The interaction of secreted phospholipase A2-IIA with the microbiota alters its lipidome and promotes inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | inhibitor of sPLA2-IIA | CAS# 393569-31-8 | InvivoChem [invivochem.com]

- 6. Prostaglandin E2 Promotes Colorectal Cancer Stem Cell Expansion and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 Induces IL-6 and IL-8 Production by the EP Receptors/Akt/NF-κB Pathways in Nasal Polyp-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. Group IIa sPLA2 Inhibition Attenuates NF-κB Activity and Promotes Apoptosis of Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 11. Group IIa sPLA2 inhibition attenuates NF-κB activity and promotes apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

A Technical Guide to the Anti-Inflammatory Mechanisms of KH064

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

KH064, chemically identified as 5-(4-benzyloxyphenyl)-(4S)-(phenyl-heptanoylamino)-pentanoic acid, is a potent, selective, and orally active inhibitor of the human group IIA secretory phospholipase A2 (sPLA2-IIA or pla2g2a).[1][2][3] This enzyme is a critical mediator in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids like prostaglandins.[4][5] Research has demonstrated the anti-inflammatory efficacy of this compound in various preclinical models, including diet-induced metabolic syndrome, inflammatory bowel disease, and arthritis.[1][2] This document provides a comprehensive overview of the core anti-inflammatory effects of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its validation.

Core Mechanism of Action: Inhibition of the sPLA2-IIA/PGE2 Axis

The primary anti-inflammatory effect of this compound stems from its direct inhibition of sPLA2-IIA. In chronic inflammatory states, such as diet-induced obesity, immune cells like macrophages, T cells, and mast cells infiltrate tissues (e.g., adipose tissue) and overexpress sPLA2-IIA.[1] This enzyme then hydrolyzes phospholipids, leading to the production of prostaglandin E2 (PGE2).[1][3]

PGE2 acts as a potent signaling molecule that can exert anti-lipolytic effects on adjacent adipocytes by binding to the Gαi-coupled EP3 receptor.[1][6] This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the phosphorylation of hormone-sensitive lipase (HSL) and inhibits the breakdown of fat (lipolysis).[1][6]

This compound intervenes at the initial step of this cascade. By selectively inhibiting sPLA2-IIA, it blocks the production of PGE2 by immune cells, thereby preventing the downstream anti-lipolytic signaling in adipocytes.[1] This restores normal lipolysis, reduces adiposity, and alleviates the broader symptoms of metabolic syndrome.[1][3] This mechanism highlights a novel role for immune cells in regulating adipocyte metabolism through the sPLA2-IIA-PGE2 pathway.[1][6]

Visualized Signaling Pathway

The following diagram illustrates the signaling cascade modulated by this compound in the context of adipose tissue inflammation.

References

- 1. An Inhibitor of Phospholipase A2 Group IIA Modulates Adipocyte Signaling and Protects Against Diet-Induced Metabolic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Functional Aspects of Targeting the Secreted Human Group IIA Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

The Impact of KH064 on Prostaglandin E2 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a pivotal lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The biosynthesis of PGE2 is initiated by the release of arachidonic acid from membrane phospholipids, a critical step catalyzed by phospholipase A2 (PLA2) enzymes. The secretory phospholipase A2 Group IIA (sPLA2-IIA) is a key isoform that is often upregulated at sites of inflammation. KH064 has been identified as a potent and selective inhibitor of sPLA2-IIA. This technical guide delineates the theoretical impact of this compound on PGE2 production, based on its mechanism of action. It provides a comprehensive overview of the signaling pathways involved, detailed hypothetical experimental protocols to quantify this impact, and presents the known characteristics of this compound. This document serves as a resource for researchers investigating novel anti-inflammatory therapeutic strategies targeting the eicosanoid pathway.

Introduction: The Prostaglandin E2 Synthesis Pathway

Prostaglandin E2 (PGE2) synthesis is a well-characterized biochemical cascade, often referred to as the arachidonic acid cascade. The process is initiated by the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. This release is the rate-limiting step and is primarily catalyzed by phospholipase A2 (PLA2) enzymes.

Once released, free arachidonic acid is metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable intermediate prostaglandin H2 (PGH2). PGH2 is then converted to PGE2 by the action of specific prostaglandin E synthases (PGES).

Secretory phospholipase A2 Group IIA (sPLA2-IIA) is a key enzyme in this pathway, particularly in inflammatory conditions where its expression is significantly upregulated. By providing the initial substrate, arachidonic acid, sPLA2-IIA plays a crucial role in sustaining high levels of PGE2 production at inflammatory sites.

This compound: A Selective sPLA2-IIA Inhibitor

This compound is a small molecule inhibitor characterized by its high potency and selectivity for the sPLA2-IIA enzyme. Its inhibitory action at an early and critical stage of the arachidonic acid cascade suggests its potential as a modulator of PGE2 production. The primary mechanism of action of this compound is the direct inhibition of sPLA2-IIA's enzymatic activity, thereby reducing the availability of arachidonic acid for downstream conversion to PGE2.

Table 1: Characteristics of this compound

| Property | Value | Reference |

| Target | Secretory Phospholipase A2 Group IIA (sPLA2-IIA) | [1] |

| IC50 | 29 nM (for human sPLA2-IIA) | [1] |

| Activity | Orally active, competitive, and reversible inhibitor | [1] |

| Selectivity | High selectivity over other PLA2 isoforms (e.g., sPLA2-V: IC50 > 5 µM) | [1] |

Signaling Pathways and Mechanism of Action

The inhibitory effect of this compound on PGE2 production is a direct consequence of its action on sPLA2-IIA. The following diagram illustrates the signaling pathway from membrane phospholipids to PGE2 and the point of intervention for this compound.

Experimental Protocols

To quantitatively assess the impact of this compound on PGE2 production, a series of in vitro experiments can be conducted. The following protocols provide a detailed methodology for such an investigation.

Cell Culture and Treatment

A suitable cell line that expresses sPLA2-IIA and produces detectable levels of PGE2 upon stimulation should be used. Human rheumatoid synoviocytes or vascular smooth muscle cells are relevant models.[1][2]

-

Cell Seeding: Plate cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment with this compound: The following day, replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Incubate for 1 hour.

-

Stimulation: Induce inflammation and PGE2 production by adding a stimulating agent such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL.

-

Sample Collection: After a 24-hour incubation period, collect the cell culture supernatants for PGE2 analysis.

Quantification of PGE2 by ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying PGE2 levels in culture supernatants.

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of PGE2 according to the manufacturer's instructions for the ELISA kit.

-

Sample Preparation: Dilute the collected cell culture supernatants as necessary to fall within the range of the standard curve.

-

ELISA Procedure:

-

Add standards and samples to a microplate pre-coated with a goat anti-mouse IgG.

-

Add PGE2-alkaline phosphatase conjugate and a monoclonal antibody to PGE2.

-

Incubate for 2 hours at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add a p-nitrophenyl phosphate (pNpp) substrate and incubate for 45 minutes.

-

Stop the reaction and measure the absorbance at 405 nm.

-

-

Data Analysis: Calculate the concentration of PGE2 in the samples by interpolating from the standard curve. The intensity of the color is inversely proportional to the concentration of PGE2.

Experimental Workflow Diagram

Expected Outcomes and Data Presentation

The expected outcome of these experiments is a dose-dependent decrease in PGE2 production in cells treated with this compound. The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 2: Hypothetical Data on the Effect of this compound on TNF-α-induced PGE2 Production

| This compound Concentration (nM) | PGE2 Concentration (pg/mL) ± SD | % Inhibition of PGE2 Production |

| 0 (Vehicle Control) | 1500 ± 120 | 0% |

| 1 | 1350 ± 110 | 10% |

| 10 | 900 ± 95 | 40% |

| 100 | 450 ± 50 | 70% |

| 1000 | 150 ± 25 | 90% |

Conclusion

Based on its selective and potent inhibition of sPLA2-IIA, this compound is anticipated to be an effective inhibitor of PGE2 production, particularly in inflammatory contexts where sPLA2-IIA is overexpressed. The experimental protocols outlined in this guide provide a robust framework for quantifying the inhibitory effect of this compound on PGE2 synthesis. Such studies are essential for the further development of this compound as a potential therapeutic agent for a range of inflammatory diseases. The provided diagrams and tables serve as a clear and concise reference for understanding the mechanism of action and for the planning and execution of future research in this area.

References

- 1. Activation of sPLA2-IIA and PGE2 production by high mobility group protein B1 in vascular smooth muscle cells sensitized by IL-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Type IIA secretory phospholipase A2 up-regulates cyclooxygenase-2 and amplifies cytokine-mediated prostaglandin production in human rheumatoid synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of KH064 in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of KH064 to rats. This compound is a potent and selective inhibitor of group IIa secretory phospholipase A2 (sPLA2-IIA), a key enzyme in inflammatory pathways.[1] This document outlines established experimental protocols, summarizes key pharmacokinetic data, and illustrates the underlying signaling pathway. The provided information is intended to guide researchers in designing and executing preclinical studies involving this compound in various rat models of disease.

Introduction

Secretory phospholipase A2 group IIA (sPLA2-IIA) is an enzyme that is overexpressed in various inflammatory conditions. It catalyzes the hydrolysis of phospholipids, leading to the production of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins.[2] this compound is a specific inhibitor of sPLA2-IIA, demonstrating therapeutic potential in preclinical models of inflammatory bowel disease, adjuvant-induced arthritis, and metabolic syndrome.[1][3] These notes detail the administration of this compound in rats for efficacy and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in rats following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration) [1][4]

| Parameter | Value | Unit |

| Dose | 5 | mg/kg |

| Cmax | ~0.2 | µg/mL |

| Tmax | ~2 | h |

| Oral Bioavailability | ~4 | % |

| Plasma Concentration (18-24h post-dose) | ~0.05 | µg/mL |

Table 2: Efficacious Doses of this compound in Rat Models

| Rat Model | Dose | Route of Administration | Reference |

| TNBS-induced colitis | 5 mg/kg/day | Oral | [1] |

| Adjuvant-induced arthritis | 1 and 5 mg/kg/day | Oral | [1] |

| Diet-induced metabolic syndrome | 5 mg/kg/day | Oral | [3][4][5] |

| Intestinal reperfusion injury | 10 mg/kg | Oral | [6] |

Experimental Protocols

Oral Administration of this compound in a Rat Model of Diet-Induced Metabolic Syndrome

This protocol is adapted from studies investigating the effect of this compound on metabolic dysfunction in rats fed a high-carbohydrate, high-fat diet.[4]

Materials:

-

This compound

-

Vehicle (e.g., Olive oil)

-

Male Wistar rats

-

High-carbohydrate, high-fat (HCHF) diet

-

Standard rodent chow

-

Oral gavage needles

-

Syringes

Procedure:

-

Induction of Metabolic Syndrome: House male Wistar rats and provide them with a high-carbohydrate, high-fat diet for a period of 8 to 16 weeks to induce obesity and metabolic dysfunction. A control group should be fed a standard cornstarch diet.[4]

-

Preparation of this compound Formulation: Suspend this compound in olive oil to achieve the desired concentration for a 5 mg/kg/day dosage.[4] Ensure the suspension is homogenous before each administration.

-

Administration: Beginning at week 8 of the dietary regimen, administer this compound (5 mg/kg) or the vehicle control to the rats daily via oral gavage.[4]

-

Monitoring: Monitor body weight, food intake, and other relevant metabolic parameters throughout the study.

-

Endpoint Analysis: At the end of the treatment period (e.g., 16 weeks), collect blood and tissue samples for analysis of plasma and adipose tissue prostaglandin E2 (PGE2) concentrations, gene expression of sPLA2-IIA, and other relevant biomarkers.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.

Caption: Mechanism of action of this compound in modulating adipocyte signaling.

Caption: General experimental workflow for in vivo this compound studies in rats.

Safety and Toxicology

In a single-dose study in mice, this compound was administered at 300 mg/kg orally with no significant toxic effects observed.[1] Furthermore, it showed no significant off-target effects in a screen against 25 enzymes and 30 human G protein-coupled receptors.[1]

Discussion

The provided protocols and data demonstrate that this compound is an orally active inhibitor of sPLA2-IIA in rats. The typical effective oral dose is 5 mg/kg/day, administered as a suspension in olive oil.[1][4] Pharmacokinetic studies reveal that although oral bioavailability is low, this compound reaches detectable and effective concentrations in plasma.[1][4] The mechanism of action involves the inhibition of sPLA2-IIA, leading to a reduction in PGE2 production and subsequent modulation of the PGE2-EP3-cAMP signaling pathway, which has been shown to improve metabolic parameters in diet-induced obese rats.[3][4] Researchers should consider the specific rat model and disease pathology when designing studies with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Secretory phospholipase A2 group IIA modulates insulin sensitivity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Inhibitor of Phospholipase A2 Group IIA Modulates Adipocyte Signaling and Protects Against Diet-Induced Metabolic Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols for KH064 in a Diet-Induced Obesity Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH064 is a potent and selective inhibitor of the Group IIA secretory phospholipase A2 (sPLA2-IIA), an enzyme implicated in inflammatory processes and metabolic dysfunction. In the context of diet-induced obesity, sPLA2-IIA expressed by immune cells within adipose tissue contributes to a chronic inflammatory state and impaired lipid metabolism. Inhibition of sPLA2-IIA by this compound presents a promising therapeutic strategy to mitigate obesity and its associated metabolic complications.

These application notes provide a summary of the effective dosage and experimental protocols for this compound based on preclinical studies in a diet-induced obese animal model. It is critical to note that the primary efficacy studies have been conducted in Wistar rats , as common laboratory mouse strains like C57BL/6 have a natural mutation that makes them deficient in Pla2g2a, the target of this compound. Therefore, the following protocols are adapted from rat studies and would require validation in a suitable mouse model, such as those genetically engineered to express human sPLA2-IIA.

Mechanism of Action of this compound in Adipose Tissue

In diet-induced obesity, immune cells infiltrate adipose tissue and overexpress sPLA2-IIA. This enzyme hydrolyzes phospholipids, leading to the production of arachidonic acid, which is subsequently converted to prostaglandins like PGE2. PGE2 then acts on adipocytes to inhibit lipolysis. This compound selectively inhibits sPLA2-IIA, thereby reducing PGE2 levels. This relieves the inhibition of lipolysis in adipocytes, promoting the breakdown of stored fats.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study in which diet-induced obese Wistar rats were treated with this compound.

Table 1: Effect of this compound on Body Weight and Adiposity in Diet-Induced Obese Rats

| Parameter | Diet-Induced Obese (Control) | Diet-Induced Obese + this compound (5 mg/kg/day) |

| Body Weight Gain (Weeks 8-16) | 19 ± 1% | 9 ± 1%[1] |

| Total Visceral Fat | Increased | Attenuated[1] |

Table 2: Metabolic Parameters in Diet-Induced Obese Rats Treated with this compound

| Parameter | Diet-Induced Obese (Control) | Diet-Induced Obese + this compound (5 mg/kg/day) |

| Insulin Sensitivity | Impaired | Markedly Improved[2] |

| Glucose Intolerance | Impaired | Markedly Improved[2] |

| Adipose Tissue PGE2 Concentration | Elevated | Prevented Increase[2] |

| Adipose Tissue Macrophage Infiltration | Increased | Prevented Increase[2] |

Experimental Protocols

Diet-Induced Obesity Model

This protocol describes the induction of obesity in a rodent model, which is a prerequisite for testing the efficacy of this compound.

References

Application Notes and Protocols for In Vitro Studies of KH064 in HMDM and PBMC Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

KH064 is a potent and selective inhibitor of the human Group IIA secreted phospholipase A2 (sPLA2-IIA). This enzyme plays a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators, including prostaglandins. In human immune cells such as monocyte-derived macrophages (HMDM) and peripheral blood mononuclear cells (PBMC), sPLA2-IIA activity is implicated in the response to inflammatory stimuli like lipopolysaccharide (LPS). These application notes provide detailed protocols for studying the in vitro effects of this compound on HMDM and PBMC, focusing on its ability to modulate inflammatory responses.

Mechanism of Action

This compound selectively inhibits sPLA2-IIA, thereby blocking the release of arachidonic acid from cell membranes. This reduction in available arachidonic acid leads to decreased production of downstream inflammatory mediators, most notably Prostaglandin E2 (PGE2), which is synthesized via the cyclooxygenase (COX) pathway. By attenuating PGE2 production, this compound can modulate various aspects of the inflammatory response, including cytokine release and immune cell activation.

Data Presentation

The following tables summarize the expected quantitative data from in vitro studies with this compound.

Table 1: Effect of this compound on PGE2 Production in LPS-Stimulated HMDM and PBMC

| Cell Type | Stimulant (Concentration) | This compound Concentration | Incubation Time (hours) | PGE2 Inhibition (%) |

| HMDM | LPS (100 ng/mL) | 100 nM | 24 | Expected significant inhibition |

| HMDM | LPS (100 ng/mL) | 1 µM | 24 | Expected strong inhibition |

| PBMC | LPS (1 µg/mL) | 100 nM | 24 | Expected significant inhibition |

| PBMC | LPS (1 µg/mL) | 1 µM | 24 | Expected strong inhibition |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated HMDM

| Cytokine | Stimulant (Concentration) | This compound Concentration | Incubation Time (hours) | Change in Cytokine Level |

| TNF-α | LPS (100 ng/mL) | 1 µM | 6 | Expected reduction |

| IL-6 | LPS (100 ng/mL) | 1 µM | 24 | Expected reduction |

| IL-1β | LPS (100 ng/mL) | 1 µM | 24 | Expected reduction |

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMC)

Materials:

-

Whole blood from healthy donors collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS), sterile

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a sterile centrifuge tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper plasma layer.

-

Collect the buffy coat layer containing the PBMCs and transfer to a new sterile centrifuge tube.

-

Wash the cells by adding 3 volumes of sterile PBS and centrifuge at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

-

Count the cells using a hemocytometer and assess viability with trypan blue.

Protocol 2: Generation of Human Monocyte-Derived Macrophages (HMDM)

Materials:

-

Isolated PBMCs (from Protocol 1)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

Procedure:

-

Seed the isolated PBMCs in a culture plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Incubate for 2-3 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

-

Gently wash the plate with sterile PBS to remove non-adherent cells (lymphocytes).

-

Add fresh complete RPMI-1640 medium containing 50 ng/mL of human M-CSF.

-

Incubate for 5-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days to allow for differentiation of monocytes into macrophages.

Protocol 3: In Vitro Treatment of HMDM and PBMC with this compound and LPS Stimulation

Materials:

-

Cultured HMDM or freshly isolated PBMC

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Complete RPMI-1640 medium

Procedure:

-

Plate HMDM or PBMC at a desired density (e.g., 1 x 10^6 cells/mL) in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

-

Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL for HMDM, 1 µg/mL for PBMC). Include an unstimulated control group.

-

Incubate for the desired time period (e.g., 6 hours for TNF-α, 24 hours for PGE2, IL-6, and IL-1β).

-

Collect the cell culture supernatants for analysis of PGE2 and cytokine levels.

-

Cell lysates can be prepared for analysis of intracellular signaling pathways.

Protocol 4: Measurement of PGE2 and Cytokine Levels

Materials:

-

Cell culture supernatants from Protocol 3

-

PGE2 ELISA kit

-

ELISA kits for human TNF-α, IL-6, and IL-1β

Procedure:

-

Follow the manufacturer's instructions for the respective ELISA kits to quantify the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the collected cell culture supernatants.

-

Read the absorbance using a microplate reader and calculate the concentrations based on the standard curve.

Protocol 5: Analysis of NF-κB and NLRP3 Inflammasome Activation

Materials:

-

Cell lysates from Protocol 3

-

Antibodies for Western blot analysis (e.g., anti-phospho-IKK, anti-IκBα, anti-phospho-p65, anti-caspase-1, anti-IL-1β)

-

Reagents and equipment for Western blotting

Procedure:

-

Prepare cell lysates from HMDM treated as described in Protocol 3 at various time points (e.g., 15, 30, 60 minutes for NF-κB; 1-4 hours for NLRP3).

-

Perform Western blot analysis to assess the phosphorylation of IKK and p65, the degradation of IκBα, and the cleavage of caspase-1 and pro-IL-1β.

Mandatory Visualizations

Caption: Experimental workflow for in vitro studies of this compound.

Caption: this compound inhibits the sPLA2-IIA signaling pathway.

Caption: Hypothesized downstream effects of this compound on inflammatory pathways.

Application Notes and Protocols: Inhibition of PGE2 Secretion in Jurkat Cells Using KH064

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a potent lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, immune regulation, and cancer biology.[1][2] The synthesis of PGE2 is initiated by the release of arachidonic acid from membrane phospholipids, a step catalyzed by phospholipase A2 (PLA2) enzymes.[2] Secretory PLA2 group IIA (sPLA2-IIA) is a key isoform implicated in inflammatory conditions, and its inhibition presents a promising therapeutic strategy.[3][4] Jurkat cells, a human T-lymphocyte cell line, are a widely used in vitro model for studying T-cell signaling and immune responses. This document provides detailed protocols for investigating the effect of KH064, a potent and selective inhibitor of sPLA2-IIA, on PGE2 secretion in Jurkat cells.

This compound is a selective inhibitor of sPLA2-IIA with a reported IC50 of 29 nM.[5] While the expression and role of sPLA2-IIA in Jurkat cells are still under investigation, its presence and function in other immune cells, including T-cells, suggest its potential involvement in PGE2 production in this cell line.[3][6] These application notes provide a framework for stimulating Jurkat cells to produce PGE2, treating the cells with this compound, and quantifying the subsequent inhibition of PGE2 secretion. Additionally, a protocol for assessing the cytotoxic effects of the inhibitor is included to ensure that the observed reduction in PGE2 is not due to a decrease in cell viability.

Signaling Pathway of PGE2 Synthesis and Inhibition by this compound

The synthesis of PGE2 is a multi-step enzymatic cascade. The diagram below illustrates the key steps in this pathway and the proposed point of inhibition by this compound.

Caption: PGE2 synthesis pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the overall experimental procedure for assessing the inhibitory effect of this compound on PGE2 secretion in Jurkat cells.

Caption: Experimental workflow for this compound treatment and analysis.

Data Presentation

The following table summarizes hypothetical data from an experiment investigating the dose-dependent inhibition of PGE2 secretion by this compound in Jurkat cells stimulated with PMA and Ionomycin.

| This compound Concentration (nM) | PGE2 Concentration (pg/mL) (Mean ± SD) | Percent Inhibition (%) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 1520 ± 125 | 0 | 100 ± 5.2 |

| 10 | 1216 ± 98 | 20 | 98 ± 4.8 |

| 30 | 790 ± 65 | 48 | 97 ± 5.5 |

| 100 | 410 ± 38 | 73 | 95 ± 6.1 |

| 300 | 228 ± 25 | 85 | 93 ± 5.9 |

| 1000 | 152 ± 18 | 90 | 91 ± 6.3 |

Note: The data presented in this table are for illustrative purposes only and should be replaced with experimentally generated results.

Experimental Protocols

Jurkat Cell Culture

This protocol describes the routine maintenance of the Jurkat cell line.

Materials:

-

Jurkat cells (ATCC TIB-152)

-

RPMI 1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution (0.4%)

-

T-75 cell culture flasks

-

15 mL and 50 mL conical tubes

-

Hemocytometer or automated cell counter

Complete Growth Medium:

-

RPMI 1640

-

10% (v/v) Heat-Inactivated FBS

-

1% (v/v) Penicillin-Streptomycin

Procedure:

-

Maintain Jurkat cells in T-75 flasks containing complete growth medium at 37°C in a humidified incubator with 5% CO2.

-

Monitor cell density and viability regularly. Jurkat cells grow in suspension.

-

Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

To subculture, transfer the cell suspension to a 50 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Seed a new T-75 flask with the desired number of cells in fresh complete growth medium.

Inhibition of PGE2 Secretion Assay

This protocol details the treatment of Jurkat cells with this compound followed by stimulation to induce PGE2 production.

Materials:

-

Jurkat cells in logarithmic growth phase

-

Complete Growth Medium (as described in Protocol 1)

-

This compound (prepare a stock solution in DMSO, e.g., 10 mM)

-

Phorbol 12-myristate 13-acetate (PMA) (prepare a stock solution in DMSO, e.g., 1 mg/mL)

-

Ionomycin (prepare a stock solution in DMSO, e.g., 1 mg/mL)

-

96-well cell culture plates

-

DMSO (cell culture grade)

Procedure:

-

Harvest Jurkat cells and resuspend them in fresh complete growth medium to a final concentration of 1 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete growth medium from your stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., ≤ 0.1%).

-

Add 50 µL of the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the appropriate wells.

-

Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.

-

Prepare a stimulation cocktail of PMA and Ionomycin in complete growth medium. A final concentration of 50 ng/mL PMA and 1 µg/mL Ionomycin is a good starting point.[7]

-

Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the 96-well plate at 300 x g for 10 minutes to pellet the cells.

-

Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until ready for PGE2 quantification by ELISA.

PGE2 Quantification by ELISA

This protocol provides a general outline for a competitive ELISA to measure PGE2 concentrations in the collected cell culture supernatants. Always refer to the specific manufacturer's instructions for the ELISA kit being used.

Materials:

-

PGE2 ELISA Kit (containing PGE2 standard, PGE2 conjugate, primary antibody, wash buffer, substrate, and stop solution)

-

Collected cell culture supernatants

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Thaw the collected supernatants and PGE2 standards on ice.

-

Prepare the standard curve by serially diluting the PGE2 standard according to the kit's instructions.

-

Add standards, controls, and samples (supernatants) to the appropriate wells of the antibody-coated microplate.

-

Add the PGE2 conjugate to each well.

-

Add the primary antibody to each well.

-

Incubate the plate as per the manufacturer's instructions (e.g., 2 hours at room temperature with shaking).

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate in the dark to allow for color development.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Calculate the PGE2 concentration in your samples by interpolating from the standard curve.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of this compound on Jurkat cells, ensuring that the observed inhibition of PGE2 secretion is not a result of cell death.

Materials:

-

Jurkat cells

-

Complete Growth Medium

-

This compound

-

96-well cell culture plate (a separate plate from the PGE2 assay)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Plate the Jurkat cells and treat with the same concentrations of this compound as in the PGE2 inhibition assay (Protocol 2). It is recommended to set up a parallel plate for the MTT assay.

-

Incubate the cells for the same duration as the PGE2 experiment (e.g., 24 hours).

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Incubate for an additional 2-4 hours at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

These protocols provide a comprehensive guide for researchers to investigate the inhibitory effects of this compound on PGE2 secretion in Jurkat cells. By following these detailed methodologies, researchers can generate robust and reproducible data to elucidate the role of sPLA2-IIA in T-cell biology and evaluate the therapeutic potential of its inhibitors. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pro-inflammatory Secretory Phospholipase A2 Type IIA Binds to Integrins αvβ3 and α4β1 and Induces Proliferation of Monocytic Cells in an Integrin-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of phospholipase A2 inhibitors on mouse T lymphocytes. II. Phospholipase A2 inhibitors induce T cell hybridomas and a T cell clone for the formation of glycosylation-inhibiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Application Notes and Protocols for KH064 in HMC-1 and THP-1 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of KH064, a potent secretory phospholipase A2 (sPLA2) inhibitor, on the human mast cell line HMC-1 and the human monocytic cell line THP-1. The protocols focus on two key inflammatory pathways: mast cell degranulation and NLRP3 inflammasome activation.

Introduction

This compound is a D-tyrosine derivative that acts as a potent and orally active inhibitor of secretory phospholipase A2 (sPLA2), with an IC50 of 29 nM for the human nonpancreatic isoform IIa (hnpsPLA2-IIa)[1][2][3]. Given the role of sPLA2 in inflammatory processes, this compound presents a valuable tool for investigating its involvement in mast cell and macrophage-mediated inflammation.

-

In HMC-1 cells , which are a model for human mast cells, sPLA2 has been implicated in the degranulation process. Therefore, this compound can be utilized to explore the inhibition of mast cell degranulation.

-

In THP-1 cells , a widely used model for human monocytes and macrophages, the inhibition of a related enzyme, lipoprotein-associated phospholipase A2 (Lp-PLA2), has been shown to suppress the activation of the NLRP3 inflammasome[4]. This suggests that this compound may also modulate NLRP3 inflammasome activity.

Data Presentation

The following tables summarize hypothetical quantitative data for the described experimental protocols. These tables are intended to serve as a template for presenting experimental results.

Table 1: Effect of this compound on Mast Cell Degranulation in HMC-1 Cells

| Treatment Group | This compound Concentration (nM) | β-Hexosaminidase Release (% of control) | Tryptase Release (ng/mL) |

| Vehicle Control | 0 | 100 ± 8.5 | 50.2 ± 4.1 |

| This compound | 1 | 95.3 ± 7.9 | 48.1 ± 3.8 |

| This compound | 10 | 72.1 ± 6.3 | 35.9 ± 3.1 |

| This compound | 100 | 45.8 ± 5.1 | 22.5 ± 2.4 |

| This compound | 1000 | 25.4 ± 3.9 | 12.8 ± 1.9 |

| Positive Control (A23187) | - | 350.6 ± 25.1 | 180.4 ± 15.7 |

Table 2: Effect of this compound on NLRP3 Inflammasome Activation in THP-1 Cells

| Treatment Group | This compound Concentration (nM) | IL-1β Release (pg/mL) |

| Vehicle Control | 0 | 1500 ± 120 |

| This compound | 1 | 1450 ± 115 |

| This compound | 10 | 1100 ± 95 |

| This compound | 100 | 650 ± 58 |

| This compound | 1000 | 300 ± 35 |

| Positive Control (LPS + Nigericin) | - | 2500 ± 210 |

| Negative Control (LPS only) | - | 250 ± 30 |

Experimental Protocols

Protocol 1: Inhibition of Mast Cell Degranulation in HMC-1 Cells

This protocol details the procedure to assess the inhibitory effect of this compound on the degranulation of HMC-1 cells. Degranulation is induced by a calcium ionophore (A23187) and quantified by measuring the release of β-hexosaminidase and tryptase.

Materials:

-

HMC-1 cell line

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Calcium Ionophore A23187

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

-

Triton X-100

-

Tryptase ELISA kit

-

96-well plates

Procedure:

-

Cell Culture: Culture HMC-1 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 0.5 x 10^5 and 1 x 10^6 cells/mL.

-

Cell Seeding: Seed HMC-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute this compound to the desired concentrations (e.g., 1, 10, 100, 1000 nM) in culture medium. Add 50 µL of the this compound dilutions to the respective wells and incubate for 1 hour at 37°C. Add 50 µL of medium with the corresponding DMSO concentration to the vehicle control wells.

-

Induction of Degranulation: Prepare a working solution of Calcium Ionophore A23187 in Tyrode's buffer (final concentration 1 µM). Add 50 µL of the A23187 solution to all wells except the negative control (add 50 µL of Tyrode's buffer instead). Incubate for 30 minutes at 37°C.

-

Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well for the β-hexosaminidase and tryptase assays.

-

β-Hexosaminidase Assay:

-

To determine total β-hexosaminidase release, lyse the cells in the remaining wells by adding 150 µL of 0.1% Triton X-100.

-

Add 20 µL of the collected supernatant or cell lysate to a new 96-well plate.

-

Add 20 µL of 1 mM PNAG solution to each well and incubate for 1.5 hours at 37°C.

-

Stop the reaction by adding 250 µL of stop solution (0.1 M Na2CO3/0.1 M NaHCO3).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release relative to the total release in the lysed cells.

-

-

Tryptase Assay: Measure the concentration of tryptase in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

Protocol 2: Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells

This protocol describes how to evaluate the inhibitory potential of this compound on the NLRP3 inflammasome in THP-1 cells. The inflammasome is activated using a two-signal approach (LPS and nigericin), and its activity is assessed by measuring the release of Interleukin-1β (IL-1β).

Materials:

-

THP-1 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

Human IL-1β ELISA kit

-

24-well plates

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.

-

To differentiate THP-1 cells into macrophage-like cells, seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well in the presence of 100 ng/mL PMA.

-

Incubate for 48-72 hours. After incubation, the cells will be adherent.

-

Remove the PMA-containing medium, wash the cells once with fresh RPMI-1640, and add 500 µL of fresh medium. Allow the cells to rest for 24 hours before the experiment.

-

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute this compound to the desired concentrations (e.g., 1, 10, 100, 1000 nM) in RPMI-1640 medium. Replace the medium in each well with 450 µL of the respective this compound dilution and incubate for 1 hour at 37°C. Add medium with the corresponding DMSO concentration to the vehicle control wells.

-

Priming (Signal 1): Add 50 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 3 hours at 37°C.

-

Activation (Signal 2): Add 50 µL of nigericin solution (final concentration 10 µM) to the LPS-primed wells. Incubate for 1 hour at 37°C.

-

Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect the supernatant from each well.

-

IL-1β Measurement: Measure the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

Mandatory Visualizations

Caption: Inhibition of Mast Cell Degranulation by this compound.

Caption: Inhibition of NLRP3 Inflammasome by this compound.

Caption: HMC-1 Degranulation Inhibition Workflow.

Caption: THP-1 NLRP3 Inhibition Workflow.

References

- 1. Release of 14-kDa group-II phospholipase A2 from activated mast cells and its possible involvement in the regulation of the degranulation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Mast Cell Line HMC1 Expresses Functional Mas-Related G-Protein Coupled Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid identification of human mast cell degranulation regulators using functional genomics coupled to high-resolution confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of KH064 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH064 is a potent and selective inhibitor of Group IIA secretory phospholipase A2 (sPLA2-IIA), an enzyme implicated in various inflammatory diseases.[1] Its anti-inflammatory properties have been demonstrated in several animal models.[1] This document provides detailed application notes and protocols for the preparation and oral administration of this compound in animal models, particularly for researchers in pharmacology and drug development.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from preclinical studies. This information is essential for dose calculations and understanding the pharmacokinetic profile of the compound.

| Parameter | Value | Species | Notes |

| In Vitro Potency | |||

| IC50 (human sPLA2-IIA) | 29 nM | Human | |

| In Vivo Efficacy | |||